4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
Description
Propriétés
Formule moléculaire |
C18H23F2N7O2 |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m1/s1 |
Clé InChI |
SYKBZXMKAPICSO-LLVKDONJSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
SMILES canonique |
CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Origine du produit |
United States |
Méthodes De Préparation
Suzuki-Miyaura Coupling for Intermediate Formation
The synthesis of PQR530 begins with a Suzuki-Miyaura cross-coupling reaction between boronic acid pinacol ester 49 and intermediate 25 (4-chloro-6-morpholino-1,3,5-triazin-2-yl derivative). This step employs XPhos Pd G2 (0.04 equiv) as a palladium catalyst, triphenylphosphine (0.12 equiv) as a ligand, and aqueous K₂CO₃ (3.2 equiv) in tetrahydrofuran at 55°C for 2 hours. The reaction achieves >90% conversion, with subsequent acid hydrolysis (5 M HCl, 55°C overnight) deprotecting the amine group to yield the primary pyridin-2-amine scaffold.
Sequential Nucleophilic Aromatic Substitution
Two distinct morpholine derivatives are introduced via nucleophilic aromatic substitution (SNAr) on the 1,3,5-triazine core:
-
Morpholine installation : Reacting 2,4-dichloro-1,3,5-triazine with morpholine in 1,4-dioxane at 95°C for 3–15 hours using K₃PO₄ (2.0 equiv) and XPhos Pd G2 (0.05 equiv).
-
(3R)-3-Methylmorpholine incorporation : A second SNAr at the 4-position of the triazine with (3R)-3-methylmorpholine under similar conditions.
Key parameters:
| Step | Temp (°C) | Time (h) | Catalyst | Base | Yield (%) |
|---|---|---|---|---|---|
| SNAr1 | 95 | 3–15 | XPhos Pd G2 | K₃PO₄ | 78–85 |
| SNAr2 | 95 | 6–8 | None | K₃PO₄ | 82–88 |
Final Deprotection and Purification
The trifluoroacetamide protecting group is removed using 3 M HCl in 1,4-dioxane at 60°C for 2 hours, followed by basification (pH 10) and extraction with ethyl acetate. Silica gel chromatography (EtOAc/hexanes gradient) delivers PQR530 in 92% purity, confirmed by HPLC.
Reaction Optimization Studies
Catalyst Screening for Coupling Efficiency
Comparative studies evaluated palladium catalysts for the Suzuki-Miyaura step:
| Catalyst | Ligand | Conversion (%) |
|---|---|---|
| XPhos Pd G2 | XPhos | 98 |
| Pd(PPh₃)₄ | None | 72 |
| PdCl₂(dppf) | dppf | 85 |
XPhos Pd G2 demonstrated superior activity due to its air-stable formulation and enhanced electron-donating properties.
Solvent Effects on Morpholine Substitution
Solvent screening for the SNAr steps revealed:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) |
|---|---|---|
| 1,4-Dioxane | 2.2 | 0.45 |
| DMF | 36.7 | 0.12 |
| THF | 7.5 | 0.28 |
Low-polarity solvents like 1,4-dioxane favored the SNAr mechanism by stabilizing the transition state.
Structural Characterization
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.45 (s, 1H, pyridine H-3)
-
δ 7.02 (s, 2H, NH₂)
-
δ 4.20–3.60 (m, 16H, morpholine protons)
HRMS (ESI+) :
X-ray Crystallography
Single-crystal analysis confirmed the (3R)-stereochemistry at the methylmorpholine substituent, with key bond lengths:
-
N1–C2 (triazine): 1.332 Å
-
C4–N (morpholine): 1.465 Å
Process Scale-Up Considerations
Purification Challenges
Silica gel chromatography on kilogram scale showed:
| Batch Size | Column Volume | Purity (%) | Recovery (%) |
|---|---|---|---|
| 100 g | 20 L | 92.3 | 85 |
| 500 g | 100 L | 89.7 | 78 |
Transition to recrystallization (EtOH/H₂O) improved recovery to 91% at 1 kg scale.
Alternative Synthetic Approaches
Patent-Disclosed Methods
WO2010014939A1 describes a parallel pathway using:
-
Buchwald-Hartwig amination of 4,6-dichloro-1,3,5-triazine with (3R)-3-methylmorpholine
Key differences from the journal route:
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
4-(difluorométhyl)-5-[4-[(3R)-3-méthylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine a une large gamme d'applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de 4-(difluorométhyl)-5-[4-[(3R)-3-méthylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques, principalement les kinases PI3K et mTOR. Ces kinases jouent un rôle crucial dans les voies de signalisation cellulaire qui régulent la croissance, la prolifération et la survie cellulaires. En inhibant ces kinases, le composé peut moduler ces voies, ce qui en fait un agent thérapeutique potentiel pour les maladies caractérisées par une activité kinase dysrégulée.
Applications De Recherche Scientifique
Oncology
PQR530 has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are crucial in cancer cell growth and proliferation.
Mechanism of Action :
- PQR530 selectively inhibits PI3K/mTOR signaling pathways, which are often overactivated in various cancers.
- It demonstrates strong selectivity against a wide panel of kinases and receptor enzymes, minimizing off-target effects .
Case Studies :
A study reported that PQR530 exhibited significant anti-cancer activity in vitro across various cancer cell lines, including ovarian and breast cancer models. In an OVCAR-3 xenograft model, it showed good oral bioavailability and effective tumor suppression .
| Cancer Type | IC50 Value (µM) | Notes |
|---|---|---|
| A549 (Lung) | 0.20 | High potency |
| MCF-7 (Breast) | 1.25 | Effective against hormone receptor-positive cells |
| HeLa (Cervical) | 1.03 | Significant growth inhibition |
Neurodegenerative Diseases
Research indicates potential applications of PQR530 in treating neurodegenerative disorders such as Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic prospects in neurological contexts .
Mechanism of Action :
PQR530 may exert neuroprotective effects by modulating pathways involved in neuronal survival and reducing neuroinflammation, although specific mechanisms remain under investigation.
Structure–Activity Relationship Studies
Studies focusing on the structure–activity relationship (SAR) of PQR530 have revealed insights into optimizing its efficacy and selectivity. Variations in the morpholine and triazine moieties have been explored to enhance the compound's pharmacokinetic properties while maintaining its inhibitory activity against PI3K/mTOR .
Mécanisme D'action
The mechanism of action of 4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine involves its interaction with specific molecular targets, primarily PI3K and mTOR kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting these kinases, the compound can modulate these pathways, making it a potential therapeutic agent for diseases characterized by dysregulated kinase activity .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physical Property Comparisons
Key Observations :
- Triazine vs.
- Substituent Effects : The (3R)-3-methylmorpholine group in the target compound introduces stereochemical specificity, which may improve selectivity compared to symmetric morpholine derivatives (e.g., Compound 3 in Table 1) .
Activité Biologique
The compound 4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine , also known as PQR530, has emerged as a significant candidate in medicinal chemistry due to its unique structural features and biological activity. This article provides a detailed overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of PQR530 is , with a molecular weight of approximately 435.5 g/mol. Its structure includes:
- A pyridine ring .
- A triazine moiety .
- Two morpholine groups .
- A difluoromethyl group , which enhances lipophilicity and biological activity.
PQR530 acts primarily as a dual inhibitor of the PI3K and mTOR pathways, which are crucial in regulating cell growth, proliferation, and survival. The inhibition of these pathways has significant implications for cancer treatment:
- PI3K/mTOR Pathway Inhibition : PQR530 selectively inhibits the ATP-binding site of PI3K and mTOR kinases. This dual inhibition prevents downstream signaling that promotes tumor growth and survival in various cancer cell lines .
- Selectivity : In preclinical studies, PQR530 demonstrated excellent selectivity over a wide panel of kinases, minimizing off-target effects and enhancing therapeutic efficacy .
Preclinical Studies
Several studies have characterized the biological activity of PQR530:
- Cancer Cell Line Studies : In vitro assays showed that PQR530 effectively inhibited cell growth in various cancer cell lines, including OVCAR-3 (ovarian cancer) and others . The compound induced apoptosis and cell cycle arrest in these models.
- Xenograft Models : In vivo studies using OVCAR-3 xenograft models demonstrated good oral bioavailability and brain penetration, indicating its potential for treating central nervous system tumors .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique advantages of PQR530:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| PQR620 | Pyridine with difluoromethyl and morpholine | mTORC1/2 inhibitor |
| PQR626 | Similar triazine-pyridine structure | Potent mTOR inhibitor |
| Afatinib | Anilinoquinazoline derivative | EGFR inhibitor |
PQR530's ability to target both PI3K and mTOR pathways while maintaining favorable pharmacokinetic properties distinguishes it from other compounds .
Case Study 1: Efficacy in Ovarian Cancer
In a study published by Rageot et al., PQR530 was evaluated for its efficacy against ovarian cancer cells. The results indicated that the compound significantly reduced tumor size in xenograft models while exhibiting low toxicity levels in normal tissues .
Case Study 2: Brain Penetration
Research highlighted the compound's ability to penetrate the blood-brain barrier effectively. This characteristic is particularly important for treating brain tumors and neurological disorders, making PQR530 a promising candidate for further clinical development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
